molecular formula C26H20N4O5 B11110322 3-({(E)-2-[2-(2-Naphthylamino)acetyl]hydrazono}methyl)phenyl 4-nitrobenzoate

3-({(E)-2-[2-(2-Naphthylamino)acetyl]hydrazono}methyl)phenyl 4-nitrobenzoate

Cat. No.: B11110322
M. Wt: 468.5 g/mol
InChI Key: FDISIZAJFRZUFV-LQKURTRISA-N
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Description

“3-({(E)-2-[2-(2-Naphthylamino)acetyl]hydrazono}methyl)phenyl 4-nitrobenzoate” is a complex organic compound that features a naphthylamino group, a hydrazono group, and a nitrobenzoate ester. Compounds with such structures are often of interest in various fields of chemistry and biology due to their potential biological activities and applications in material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-({(E)-2-[2-(2-Naphthylamino)acetyl]hydrazono}methyl)phenyl 4-nitrobenzoate” typically involves multiple steps:

    Formation of the Naphthylamino Intermediate: This step involves the reaction of naphthylamine with an appropriate acylating agent to form the naphthylamino intermediate.

    Hydrazone Formation: The naphthylamino intermediate is then reacted with hydrazine or a hydrazine derivative to form the hydrazono compound.

    Esterification: The final step involves the esterification of the hydrazono compound with 4-nitrobenzoic acid under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the naphthylamino group.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: Various substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation Products: Naphthoquinones.

    Reduction Products: Amino derivatives.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science:

Biology

    Biological Activity: Potential use as an antimicrobial or anticancer agent.

Medicine

    Drug Development: Exploration as a lead compound for new pharmaceuticals.

Industry

    Dyes and Pigments: Use in the synthesis of dyes and pigments due to its aromatic structure.

Mechanism of Action

The mechanism of action of “3-({(E)-2-[2-(2-Naphthylamino)acetyl]hydrazono}methyl)phenyl 4-nitrobenzoate” would depend on its specific application. For instance, if used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function.

Comparison with Similar Compounds

Similar Compounds

    Naphthylamine Derivatives: Compounds with similar naphthylamino groups.

    Hydrazones: Compounds with similar hydrazono groups.

    Nitrobenzoates: Compounds with similar nitrobenzoate ester groups.

Uniqueness

The uniqueness of “3-({(E)-2-[2-(2-Naphthylamino)acetyl]hydrazono}methyl)phenyl 4-nitrobenzoate” lies in its combined structural features, which may confer unique chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C26H20N4O5

Molecular Weight

468.5 g/mol

IUPAC Name

[3-[(E)-[[2-(naphthalen-2-ylamino)acetyl]hydrazinylidene]methyl]phenyl] 4-nitrobenzoate

InChI

InChI=1S/C26H20N4O5/c31-25(17-27-22-11-8-19-5-1-2-6-21(19)15-22)29-28-16-18-4-3-7-24(14-18)35-26(32)20-9-12-23(13-10-20)30(33)34/h1-16,27H,17H2,(H,29,31)/b28-16+

InChI Key

FDISIZAJFRZUFV-LQKURTRISA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)NCC(=O)N/N=C/C3=CC(=CC=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NCC(=O)NN=CC3=CC(=CC=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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